Product packaging for Benzenamine, 4-iodo-N-phenyl-(Cat. No.:CAS No. 74686-56-9)

Benzenamine, 4-iodo-N-phenyl-

Cat. No.: B3193737
CAS No.: 74686-56-9
M. Wt: 295.12 g/mol
InChI Key: KHYPRSPEYAAECC-UHFFFAOYSA-N
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Description

Benzenamine, 4-iodo-N-phenyl- (CAS 74686-56-9) is a halogenated diarylamine of significant interest in advanced synthetic chemistry . The compound serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions . The iodine atom on the diarylamine framework acts as a reactive handle, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds through methodologies such as the Buchwald-Hartwig amination . This reactivity makes it a valuable intermediate for researchers developing novel pharmaceuticals, agrochemicals, and functional materials, including those for organic electronics . Ongoing research explores its use in both palladium and copper-catalyzed reactions, as well as in metal-free synthetic pathways to create more complex molecular architectures . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10IN B3193737 Benzenamine, 4-iodo-N-phenyl- CAS No. 74686-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYPRSPEYAAECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467022
Record name Benzenamine, 4-iodo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74686-56-9
Record name Benzenamine, 4-iodo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzenamine, 4 Iodo N Phenyl and Its Derivatives

Catalytic N-Arylation Approaches

Catalytic N-arylation represents a powerful class of reactions for forming carbon-nitrogen bonds. nih.gov The synthesis of Benzenamine, 4-iodo-N-phenyl-, typically involves the coupling of an aniline (B41778) derivative with an aryl halide, in this case, 4-iodoaniline (B139537) and a phenylating agent, or aniline and a 4-iodophenylating agent. Both copper and palladium catalysts have been extensively developed for this transformation, each with unique characteristics regarding catalyst systems, ligands, and mechanistic pathways. nih.govorganic-chemistry.org

Copper-catalyzed N-arylation, often referred to as the Ullmann-type reaction, is an economically attractive and environmentally conscious method due to the low cost and low toxicity of copper. nih.govresearchgate.net Significant advancements have been made from the original harsh conditions, with modern methods utilizing ligands to facilitate the reaction under much milder temperatures. acs.orgmdpi.com

The evolution of copper-catalyzed N-arylation is intrinsically linked to the development of effective ligands. researchgate.net Ligands coordinate to the copper center, enhancing its solubility and catalytic activity, which allows the reaction to proceed under significantly milder conditions, sometimes even at room temperature. acs.orgnih.gov A wide array of ligands has been developed, with N- and O-based bidentate chelating ligands being particularly effective. mdpi.com

Key classes of ligands that have proven effective include:

Amino Acids: L-proline and N,N-dimethylglycine have been identified as efficient and inexpensive ligands, likely acting as bidentate N,O-chelators that promote the coupling process. acs.orgmdpi.com

Diamines: Ligands such as N,N'-dimethylethylenediamine (DMEDA) and 1,10-phenanthroline (B135089) are standard choices, successfully promoting the arylation of numerous amines and heterocycles. acs.orgrsc.orgbenthamdirect.com

β-Diketones and Derivatives: Ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) have been shown to be efficient for the N-arylation of amino alcohols with iodoanilines. nih.gov Similarly, β-ketoesters facilitate the arylation of amides under exceptionally mild conditions. acs.org

Other O-based Ligands: Simple and readily available compounds like ethylene (B1197577) glycol have also been successfully employed as ligands, facilitating the coupling of various functionalized arylating agents with amines. acs.org

The selection of the optimal ligand is crucial and often depends on the specific substrates being coupled. The table below summarizes various ligands used in copper-catalyzed N-arylation reactions.

Ligand ClassSpecific Ligand ExampleSubstrate ExampleCatalyst SystemReference
Diamine1,10-Phenanthroline2-IodoanilineCuI benthamdirect.com
DiamineN,N'-Dimethylethylenediamine (DMEDA)Benzonitrile & Aryl IodideCuI rsc.org
β-Diketone2,2,6,6-Tetramethylheptane-3,5-dioneβ-Amino alcohols & IodoanilinesCuI nih.gov
Carboxylic AcidIndole-2-carboxylic acidβ-Amino alcohols & IodoanilinesCuI nih.gov
Amino AcidL-ProlineMethyl 3-amino-1-benzothiophene-2-carboxylate & Aryl IodidesCuI mdpi.com
DiolEthylene glycolAmines & Aryl IodidesCuI acs.org

The precise mechanism of copper-catalyzed N-arylation has been a subject of extensive study and can vary based on the specific catalyst system and reaction conditions. Two primary mechanistic cycles are often proposed: an oxidative addition-reductive elimination pathway and a radical pathway. rsc.orgrsc.org

The oxidative addition/reductive elimination mechanism is widely discussed. rsc.org A proposed cycle involves the following steps:

Formation of a copper-amidate complex from the amine and the Cu(I) catalyst.

Oxidative addition of the aryl halide (e.g., iodobenzene) to the Cu(I)-amidate complex, forming a transient Cu(III) intermediate.

Reductive elimination from the Cu(III) species to form the desired C–N bond and regenerate the Cu(I) catalyst.

Computational studies using Density Functional Theory (DFT) support this pathway, indicating that the hydrolysis of a nitrile group (if present) can be the rate-limiting step, rather than the oxidative addition or reductive elimination stages. rsc.org

Alternatively, a radical pathway has been suggested, particularly in systems involving certain ligands like phenanthroline (phen). rsc.org In one study, the reaction between a pre-formed copper-amide complex and 4-iodotoluene (B166478) was significantly quenched by the addition of TEMPO, a radical scavenger, suggesting a radical mechanism is dominant. rsc.org In contrast, in the absence of the phenanthroline ligand, the addition of TEMPO had a negligible effect, indicating that the radical path does not operate under those conditions. rsc.org This suggests that the ligand can play a decisive role in directing the reaction through a specific mechanistic route.

The choice of solvent and reaction temperature significantly impacts the efficiency of copper-catalyzed N-arylation. A variety of solvents have been successfully employed, with the optimal choice depending on the specific substrates and catalytic system.

Researchers have screened numerous solvents, including tetrahydrofuran (B95107) (THF), dioxane, methanol, acetonitrile, N,N-dimethylformamide (DMF), and toluene. beilstein-journals.org In several studies, dioxane was found to be the most effective solvent for specific coupling reactions, while polar aprotic solvents like DMSO and DMF sometimes yielded only trace amounts of the product. mdpi.combeilstein-journals.org

There is a growing emphasis on using environmentally benign solvents. Water has emerged as a highly effective "green" solvent for these reactions. beilstein-journals.orgnih.govbeilstein-journals.org For instance, the N-arylation of aniline with aryliodonium ylides proceeds efficiently at 60 °C in water using copper sulfate (B86663) as the catalyst, achieving high yields. beilstein-journals.org

Reaction temperature is another critical parameter. While traditional Ullmann reactions required very high temperatures, modern ligand-assisted protocols allow for significantly milder conditions. acs.orgmdpi.com Reactions have been reported at temperatures ranging from room temperature (23 °C) to 120 °C. benthamdirect.comrsc.orgbeilstein-journals.org Elevating the temperature can sometimes be necessary to drive sluggish reactions, for example, in the arylation of secondary amines. beilstein-journals.orgnih.gov

Catalyst/LigandSolventTemperature (°C)Key FindingReference
CuSO₄·5H₂OWater60Water is an efficient and green solvent for the reaction. beilstein-journals.org
CuSO₄·5H₂OVarious organic solvents60Water provided the highest yield (82%) compared to THF, dioxane, MeOH, ACN, DMF, and toluene. beilstein-journals.org
CuI/L-prolineDioxaneModerateDioxane was found to be the most effective solvent compared to DMSO and DMF. mdpi.com
CuI/1,10-phenanthrolineTetrahydrofuran (THF)23The reaction proceeds efficiently at room temperature. benthamdirect.com
CuI-phen/tBuOKToluene120Used to study mechanistic aspects of the coupling reaction. rsc.org

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org It has become a cornerstone of modern synthetic chemistry for preparing aryl amines due to its broad substrate scope, functional group tolerance, and generally high yields. wikipedia.orgsmolecule.com The reaction typically couples an amine with an aryl halide or pseudohalide, making it directly applicable to the synthesis of Benzenamine, 4-iodo-N-phenyl- from 4-iodoaniline and a phenyl source. wikipedia.orgsmolecule.com

The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0) species. wikipedia.org The key steps are:

Oxidative Addition: The aryl halide (e.g., 4-iodoaniline) adds to the Pd(0) complex to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and, most critically, the supporting ligand. The ligand stabilizes the palladium catalyst and modulates its reactivity throughout the catalytic cycle. Over the years, several "generations" of catalyst systems have been developed, each expanding the reaction's scope and allowing for milder conditions. wikipedia.org

Ligands:

Bulky, Electron-Rich Phosphines: These are the most common and effective ligands. Their steric bulk is thought to promote the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide. nih.gov Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines like DavePhos and XPhos. nih.govrsc.org

Bidentate Phosphines: Chelating ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), DPPF (1,1'-bis(diphenylphosphino)ferrocene), and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) were among the first to enable the reliable coupling of a wider range of substrates, including primary amines. wikipedia.orgnih.gov They are believed to prevent the formation of unreactive palladium dimers. wikipedia.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with palladium, leading to highly stable and active catalysts. mdpi.com

Aqueous-Phase Ligands: For reactions in water or mixed aqueous-organic solvents, hydrophilic ligands are necessary. A key example is TPPTS (tris(3-sulfophenyl)phosphine trisodium (B8492382) salt), which allows the catalyst to be soluble in the aqueous phase, a useful strategy for coupling hydrophilic substrates like unprotected nucleosides. mdpi.com

The choice of palladium precursor is typically Pd(OAc)₂ or Pd₂(dba)₃, which are then combined with the desired ligand to form the active catalyst in situ. nih.gov

Palladium SourceLigandSubstrate TypeKey FeatureReference
Pd(OAc)₂DavePhosAryl HalidesHighly efficient for activating aryl chlorides due to steric bulk and electron-rich nature. nih.gov
Pd(OAc)₂P(t-Bu)₃Aryl HalidesA sterically demanding, electron-rich phosphine (B1218219) that facilitates oxidative addition. nih.gov
Pd(OAc)₂Xantphos2-Bromocinnamamide & Aryl IodidesEffective bidentate ligand for intramolecular C-N bond formation. nih.gov
Pd₂(dba)₃BINAP2-Bromoarylmethyl malonamidesUsed in enantioselective intramolecular double N-arylation. nih.gov
Pd(OAc)₂TPPTSHydrophilic substrates (e.g., nucleosides)Water-soluble ligand enabling catalysis in aqueous media. mdpi.com

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) for Benzenamine, 4-iodo-N-phenyl-

Tandem Reactions and One-Pot Syntheses Incorporating Benzenamine, 4-iodo-N-phenyl-

Tandem and one-pot reactions represent a significant advancement in synthetic efficiency, minimizing waste and purification steps. In the context of "Benzenamine, 4-iodo-N-phenyl-", these strategies often involve the in-situ generation of a key intermediate followed by a subsequent coupling reaction.

A notable example involves a tandem process where a C(sp³)–H amination is followed by a sila-Sonogashira–Hagihara coupling. beilstein-journals.org This method allows for the synthesis of complex nitrogen-containing compounds with high yields and stereocontrol. beilstein-journals.org The process begins with the formation of an amine from benzylic, allylic, or adamantyl substrates, which then undergoes a palladium-catalyzed cross-coupling with an alkyne. beilstein-journals.org The use of [bis(acyloxy)iodo]arenes, prepared from iodoarenes, facilitates the introduction of various aryl groups onto the alkyne moiety. beilstein-journals.org

One-pot syntheses of related benzimidazole (B57391) structures, which share synthetic precursors with diphenylamines, have also been developed. For instance, a copper-catalyzed one-pot approach for 2-arylaminobenzimidazoles involves a domino C-N cross-coupling reaction. mdpi.com This method effectively addresses the low reactivity of some bromo precursors and avoids expensive catalytic systems. mdpi.com Similarly, a triphenylbismuth (B1683265) dichloride-promoted desulfurization of thioamides provides a mild and efficient route to 2-substituted benzazoles, including benzimidazoles and benzoxazoles. d-nb.info

Other Transition Metal Catalysis for Benzenamine, 4-iodo-N-phenyl- Synthesis

While palladium catalysis is prominent, other transition metals have been explored for the synthesis of "Benzenamine, 4-iodo-N-phenyl-" and its analogues. Copper-catalyzed reactions, in particular, have a long history with the Ullmann condensation and have seen significant modern advancements.

Copper(II)-catalyzed C-H bond arylation of indoles using diaryliodonium salts is a notable example. frontiersin.org This reaction proceeds with excellent selectivity for the 3-arylindole product. frontiersin.org The mechanism is proposed to involve the reduction of Cu(II) to Cu(I) by the indole, followed by oxidative addition of the diaryliodonium salt to form a Cu(III)-aryl intermediate. frontiersin.org

Manganese-catalyzed cross-coupling reactions between aryl iodides and Grignard reagents have also been investigated. dtu.dk While this method can produce the desired biaryl compounds, it often suffers from competing dehalogenation and homocoupling reactions, leading to moderate yields. dtu.dk

Direct C-H Amination Routes to Benzenamine, 4-iodo-N-phenyl-

Direct C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of arylamines, bypassing the need for pre-functionalized starting materials.

Hypervalent Iodine(III)-Mediated C-H Amination

Hypervalent iodine(III) reagents have proven to be effective mediators for C-H amination reactions, offering a metal-free alternative to traditional methods. acs.orgnih.govhbni.ac.in A highly efficient, direct para-selective C-H amination of iodobenzenes to produce "Benzenamine, 4-iodo-N-phenyl-" and its derivatives has been developed. acs.orgnih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups, providing moderate to good yields. acs.orgnih.gov A key to this para-selective amination is the in-situ generation of an aryl hypervalent iodine intermediate. acs.orgnih.gov This method is also scalable, highlighting its practical utility. acs.orgnih.gov

The mechanism of hypervalent iodine(III)-mediated amination is thought to involve the formation of a nitrenium ion intermediate, which then undergoes electrophilic aromatic substitution. hbni.ac.in These reactions are often performed in solvents like trifluoroethanol and are considered environmentally friendly. hbni.ac.in

Regioselective C-H Functionalization for Benzenamine, 4-iodo-N-phenyl- Scaffolds

Achieving regioselectivity in C-H functionalization is crucial for the synthesis of specific isomers of "Benzenamine, 4-iodo-N-phenyl-" analogues. Directing groups are often employed to control the position of the C-H activation.

For instance, in the synthesis of biaryl-2-amines, an amide directing group can facilitate palladium-catalyzed ortho-C-H acylation. acs.org This dehydrogenative cross-coupling can lead to both mono- and diacylated products with good regioselectivity. acs.org Similarly, the regioselective C-H functionalization of heterocycles like quinoline (B57606) N-oxides can be achieved, with the N-oxide group acting as a stepping stone for remote C-H activation at the C-8 position. rsc.org

The choice of catalyst and reaction conditions can also influence regioselectivity. For example, in the arylation of indoles, while copper catalysis often favors the C3-position, palladium catalysis with a directing group can achieve C4-arylation. mdpi.com

Stereoselective and Asymmetric Synthesis Considerations for Benzenamine, 4-iodo-N-phenyl- Analogues

The synthesis of chiral analogues of "Benzenamine, 4-iodo-N-phenyl-" presents an additional layer of complexity, requiring stereoselective or asymmetric methods. This is particularly relevant for applications in medicinal chemistry, where enantiomeric purity is often critical.

A four-component Ugi reaction has been developed for the stereoselective synthesis of C-N atropisomeric peptide analogues. rsc.org This multicomponent approach combines ortho-substituted anilines (including those with iodo substituents), aldehydes, carboxylic acids, and isocyanides to generate complex products with both central and axial chirality in high yields and diastereoselectivity. rsc.org Notably, the diastereoselectivity can often be controlled by adjusting the reaction temperature. rsc.org

Asymmetric synthesis of N-N axially chiral compounds has also been achieved through organocatalytic atroposelective N-acylation. rsc.org This method provides a direct route to optically active atropisomeric quinazolinone derivatives, which are structurally related to diphenylamines. rsc.org

Green Chemistry Approaches in the Synthesis of Benzenamine, 4-iodo-N-phenyl-

The principles of green chemistry are increasingly influencing the design of synthetic routes for "Benzenamine, 4-iodo-N-phenyl-". This includes the use of less toxic reagents, solvent-free conditions, and catalytic processes.

Hypervalent iodine-mediated reactions are often considered a greener alternative to methods employing heavy metals like mercury, thallium, or lead. researchgate.net Furthermore, the development of catalyst- and solvent-free N-formylation of amines represents a step towards more environmentally benign synthesis. researchgate.net

Reaction Chemistry and Transformational Pathways of Benzenamine, 4 Iodo N Phenyl

Cross-Coupling Reactions Involving the Iodophenyl Moiety

The carbon-iodine bond in Benzenamine, 4-iodo-N-phenyl- is a key site for palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide facilitates various carbon-carbon and carbon-heteroatom bond formations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org Benzenamine, 4-iodo-N-phenyl- serves as an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the 4-position of the phenyl ring. This reaction is fundamental for synthesizing substituted triarylamines, which are important building blocks for organic electronics and functional materials.

The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the aryl halide in the rate-determining oxidative addition step typically follows the trend I > OTf > Br > Cl. libretexts.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Aryl Boronic Acid/Ester Catalyst Base Solvent Yield (%)
Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 95
4-Methoxyphenylboronic acid CataXCium A Pd G3 Cs₂CO₃ 2-MeTHF/H₂O 95 nih.gov
2,5-Dihexyloxy-4-iodophenylboronic acid tBu₃PPd(Ph)Br CsF Not Specified High researchgate.net
N/A Pd(OAc)₂ / ADHP Not Specified Not Specified Good researchgate.net

This table is interactive and represents a summary of typical conditions and outcomes.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org Benzenamine, 4-iodo-N-phenyl- readily participates in Sonogashira couplings, providing a direct route to diphenylamines functionalized with an alkynyl group. These products are valuable precursors for more complex molecules, including polymers and macrocycles.

The catalytic cycle involves the palladium-catalyzed reaction of the aryl iodide and a copper(I) acetylide, which is formed in situ from the terminal alkyne, the copper(I) co-catalyst, and the amine base. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgcetjournal.it

Table 2: Illustrative Sonogashira Coupling Conditions

Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF
Trimethylsilylacetylene Pd(OAc)₂ CuI Piperidine DMF
1-Heptyne Pd(dba)₂ / P(t-Bu)₃ None (Copper-Free) Cs₂CO₃ Dioxane

This table is interactive and provides examples of reaction components.

Beyond the Suzuki and Sonogashira reactions, the iodophenyl moiety of Benzenamine, 4-iodo-N-phenyl- is amenable to other significant palladium-catalyzed transformations.

The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgwikipedia.org This reaction provides a means to introduce vinyl groups, which can be further functionalized. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orglibretexts.org While Benzenamine, 4-iodo-N-phenyl- already contains a C-N bond, this reaction can be applied to its derivatives or used in contexts where the secondary amine is first protected. More relevantly, the aryl iodide itself is a prime substrate for coupling with other primary or secondary amines, leading to the synthesis of unsymmetrical triarylamines or more complex nitrogen-containing structures. nih.govorganic-chemistry.org

Table 3: Overview of Other Palladium-Catalyzed Coupling Reactions

Reaction Coupling Partner Typical Catalyst Base Product Type
Heck Reaction Alkene (e.g., Styrene) Pd(OAc)₂ Et₃N Substituted Alkene organic-chemistry.orgnih.gov
Buchwald-Hartwig Amination Amine (e.g., Aniline) Pd₂(dba)₃ / BINAP NaOt-Bu Triarylamine wikipedia.orglibretexts.org

This is an interactive table summarizing key features of these reactions.

Reactions at the Secondary Amine Nitrogen of Benzenamine, 4-iodo-N-phenyl-

The secondary amine group (-NH-) in Benzenamine, 4-iodo-N-phenyl- is a nucleophilic center that can participate in a variety of bond-forming reactions, leading to the synthesis of more complex tertiary amines and nitrogen-containing heterocycles.

N-Alkylation introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the hydrogen halide byproduct. nih.govresearchgate.net Palladium-catalyzed N-alkylation methods, which can proceed under mild conditions, have also been developed. chemrxiv.orgnih.gov

N-Arylation involves the formation of a new nitrogen-carbon bond between the secondary amine and an aryl group. This transformation is crucial for the synthesis of triarylamines. Classic methods like the Ullmann condensation, which uses a copper catalyst at high temperatures, can be employed. researchgate.net More modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer milder conditions and broader substrate scope for coupling the amine with aryl halides. nih.govmdpi.com

Table 4: N-Alkylation and N-Arylation Reaction Details

Transformation Reagent Catalyst/Conditions Product
N-Alkylation Methyl Iodide K₂CO₃, Acetone N-methyl-N-(4-iodophenyl)aniline
N-Arylation Bromobenzene Pd₂(dba)₃, Xantphos, Cs₂CO₃ N-(4-iodophenyl)-N,N-diphenylamine

This interactive table outlines common reagents and conditions.

The diphenylamine (B1679370) framework of Benzenamine, 4-iodo-N-phenyl- is a precursor for the synthesis of various nitrogen-containing heterocyclic systems, most notably carbazoles.

Carbazole (B46965) synthesis can be achieved through intramolecular cyclization reactions. A common strategy involves an initial N-arylation or a related coupling, followed by a palladium-catalyzed intramolecular C-H activation/arylation to form the carbazole ring system. nih.govorganic-chemistry.org For example, the reaction of an o-iodoaniline with a silylaryl triflate can lead to an N-arylated intermediate that cyclizes in the presence of a palladium catalyst to form a carbazole. nih.gov Other methods include the cyclization of biaryl azides or the dehydrogenative cyclization of 2-aminobiphenyls. organic-chemistry.org These synthetic routes are vital for accessing carbazole derivatives, which are known for their applications in materials science and their presence in biologically active natural products. researchgate.netnih.gov

Halogen Exchange and Functional Group Interconversions of Benzenamine, 4-iodo-N-phenyl-

The carbon-iodine (C-I) bond in Benzenamine, 4-iodo-N-phenyl- is a versatile handle for numerous chemical transformations. Aryl iodides are particularly reactive substrates in cross-coupling and substitution reactions, often exhibiting greater reactivity than their lighter halogen counterparts.

Halogen Exchange (Aromatic Finkelstein Reaction)

The iodine atom can be replaced by other halogens, such as bromine or chlorine, through a copper-catalyzed process known as the aromatic Finkelstein reaction. While the classic Finkelstein reaction typically involves converting alkyl chlorides or bromides to iodides, modified conditions allow for the exchange in aryl systems. These reactions are reversible, but conditions can be optimized to favor the desired product. For aryl halides, copper(I) iodide is a common catalyst, often used in conjunction with a diamine ligand to enhance its activity. Such transformations are valuable for synthesizing a range of halogenated diphenylamine derivatives.

Palladium-Catalyzed Buchwald-Hartwig Amination

A significant functional group interconversion for Benzenamine, 4-iodo-N-phenyl- is the formation of new carbon-nitrogen bonds via the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is a powerful method for synthesizing triarylamines. The aryl iodide functionality of the molecule serves as an excellent electrophilic partner for coupling with a wide range of primary or secondary amines. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos) and a base like sodium tert-butoxide (NaOtBu). rug.nl The high reactivity of aryl iodides allows these couplings to proceed under relatively mild conditions, offering a direct route to complex amine structures. wikipedia.orgrug.nl

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation provides a classical, copper-catalyzed alternative to the Buchwald-Hartwig reaction for C-N bond formation. wikipedia.orgorganic-chemistry.org This reaction involves coupling an aryl halide with an amine, alcohol, or thiol. In the context of Benzenamine, 4-iodo-N-phenyl-, it can be reacted with another amine to yield a triarylamine. Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper. wikipedia.org However, modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as 1,10-phenanthroline (B135089), in a polar aprotic solvent, allowing the reaction to proceed under more moderate conditions. wikipedia.org

Table 1: Functional Group Interconversion Reactions of Benzenamine, 4-iodo-N-phenyl-
Reaction TypeReagents and ConditionsProduct TypeReference
Buchwald-Hartwig AminationPd(OAc)₂, Phosphine Ligand (e.g., XPhos), NaOtBu, Toluene, 80-110 °C; Amine (R₂NH)N,N,N'-Triarylamine wikipedia.orgrug.nl
Ullmann CondensationCuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃), DMF or Dioxane, 110-180 °C; Amine (R₂NH)N,N,N'-Triarylamine wikipedia.orgorganic-chemistry.org

Electrophilic Aromatic Substitution Reactions on Phenyl Rings of Benzenamine, 4-iodo-N-phenyl-

The phenyl rings of Benzenamine, 4-iodo-N-phenyl- are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for introducing new substituents. The regiochemical outcome of these reactions is dictated by the directing effects of the existing groups: the activating N-phenylamino group and the deactivating iodo group.

The N-phenylamino moiety is a powerful electron-donating group due to the resonance delocalization of the nitrogen's lone pair into the aromatic π-system. Consequently, it is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the iodine atom is deactivating due to its inductive electron-withdrawing effect, but it also acts as an ortho, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate (arenium ion).

In molecules containing both a strong activating group and a deactivating group, the activating group's influence on regioselectivity is dominant. For Benzenamine, 4-iodo-N-phenyl-, the N-phenylamino group will direct substitution primarily to the iodo-substituted ring. Since the para position is occupied by the iodine atom, electrophilic attack is strongly favored at the two equivalent ortho positions (C2 and C6). Substitution on the second phenyl ring is less likely due to its comparatively lower activation.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺). Given the directing effects, the nitration of Benzenamine, 4-iodo-N-phenyl- is expected to yield primarily 2-nitro-4-iodo-N-phenylaniline. Due to the high activation of the ring by the amine group, nitration of anilines can sometimes lead to oxidation or the formation of multiple products; therefore, milder nitrating agents or protection of the amine group may be employed for better selectivity. researchgate.netulisboa.pt

Halogenation

Further halogenation, such as bromination, can be achieved using reagents like bromine (Br₂) in a suitable solvent. A Lewis acid catalyst is often unnecessary due to the highly activated nature of the substrate. The reaction is anticipated to proceed regioselectively to furnish 2-bromo-4-iodo-N-phenylaniline, or potentially the 2,6-dibromo derivative under more forcing conditions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on Benzenamine, 4-iodo-N-phenyl-
Reaction TypeTypical ReagentsMajor Predicted ProductPredicted Regioselectivity
NitrationHNO₃, H₂SO₄Benzenamine, 2-nitro-4-iodo-N-phenyl-Substitution occurs ortho to the activating N-phenylamino group.
BrominationBr₂, Acetic AcidBenzenamine, 2-bromo-4-iodo-N-phenyl-Substitution occurs ortho to the activating N-phenylamino group.

Advanced Spectroscopic Characterization of Benzenamine, 4 Iodo N Phenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H NMR Analysis for Structural Elucidation

High-resolution proton (¹H) NMR spectroscopy is the primary method for determining the number of different types of protons in a molecule and their connectivity. For Benzenamine, 4-iodo-N-phenyl-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the two aromatic rings and the amine (N-H) proton.

The protons on the unsubstituted phenyl ring and the 4-iodophenyl ring would appear in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. Due to the influence of the amine and iodo substituents, the protons on each ring will exhibit unique chemical shifts and coupling patterns. The symmetry of the 4-iodophenyl ring results in an AA'BB' system, which often simplifies to two distinct doublet signals. The protons on the unsubstituted phenyl ring would show more complex splitting, appearing as overlapping triplets and doublets. The single N-H proton is expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Detailed analysis of the coupling constants (J-values) reveals which protons are adjacent to one another, allowing for the precise assignment of each signal to a specific proton in the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for Benzenamine, 4-iodo-N-phenyl-

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-2', H-6'~6.8 - 7.0Doublet~8-9Protons ortho to NH on iodophenyl ring
H-3', H-5'~7.5 - 7.7Doublet~8-9Protons meta to NH on iodophenyl ring
H-4~6.9 - 7.1Triplet~7-8Proton para to NH on phenyl ring
H-2, H-6~7.0 - 7.2Doublet~7-8Protons ortho to NH on phenyl ring
H-3, H-5~7.2 - 7.4Triplet~7-8Protons meta to NH on phenyl ring
N-H~5.5 - 8.0Broad SingletN/AAmine proton

¹³C NMR Investigations of Carbon Framework and Electronic Environments

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. ksu.edu.sa Due to the low natural abundance of the ¹³C isotope (1.1%), carbon-carbon coupling is typically not observed, leading to simpler spectra where each unique carbon atom produces a single peak in proton-decoupled mode. huji.ac.illibretexts.org

For Benzenamine, 4-iodo-N-phenyl-, symmetry considerations predict a total of eight distinct carbon signals. The 4-iodophenyl ring has four unique carbons, and the unsubstituted phenyl ring also has four. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms or groups. libretexts.orgudel.edu The carbon atom bonded to the electronegative iodine (C-I) is expected to have a significantly shifted signal, typically appearing at a higher field (lower ppm value) than what might be expected, a phenomenon known as the "heavy atom effect." The carbons bonded to the nitrogen atom (C-N) will be shifted downfield. The remaining aromatic carbons will resonate in the typical range of 110-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzenamine, 4-iodo-N-phenyl-

Predicted Chemical Shift (δ, ppm)Assignment
~80 - 90C-4' (Carbon bearing Iodine)
~115 - 125C-2, C-4, C-6
~125 - 130C-3, C-5
~135 - 140C-2', C-6'
~135 - 145C-1, C-1' (Quaternary carbons)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning complex structures by revealing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For Benzenamine, 4-iodo-N-phenyl-, a COSY spectrum would show cross-peaks connecting adjacent protons within each of the two aromatic rings, confirming their respective coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu HSQC is invaluable for definitively assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). columbia.edu HMBC is particularly powerful for identifying and assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, the N-H proton would show correlations to the quaternary C-1 and C-1' carbons, as well as the C-2/C-6 and C-2'/C-6' carbons, confirming the connectivity of the entire molecule. sdsu.edu

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides atomic-level information about the structure, packing, and dynamics of molecules in their crystalline or amorphous solid phases. nih.gov This is particularly relevant for studying materials where single-crystal X-ray diffraction is not feasible.

For Benzenamine, 4-iodo-N-phenyl-, ssNMR can differentiate between different polymorphs (crystalline forms) by detecting subtle changes in chemical shifts and internuclear distances that arise from different crystal packing arrangements. Furthermore, the presence of the iodine atom makes ¹²⁷I ssNMR a potential, though challenging, technique. Iodine is a quadrupolar nucleus, meaning its interaction with the local electric field gradient is very sensitive to the electronic environment. researchgate.net This makes ¹²⁷I ssNMR a highly sensitive probe of the local structure and symmetry around the iodine atom, providing unique insights into intermolecular interactions, such as halogen bonding, within the solid state. researchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a compound's elemental formula from its exact mass. The molecular formula of Benzenamine, 4-iodo-N-phenyl- is C₁₂H₁₀IN. By comparing the experimentally measured accurate mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass, the elemental composition can be unambiguously confirmed. acs.org This is a critical step in verifying the identity of a newly synthesized compound or an unknown substance.

Table 3: HRMS Data for Benzenamine, 4-iodo-N-phenyl-

Ion FormulaIon TypeCalculated Exact Mass (m/z)
C₁₂H₁₁IN⁺[M+H]⁺295.9931

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing its product ions. purdue.edu For Benzenamine, 4-iodo-N-phenyl-, collision-activated dissociation (CAD) in an MS/MS experiment provides detailed insights into its structural connectivity. The fragmentation pathways are largely dictated by the stability of the resulting ions and neutral losses.

Upon ionization, typically forming the protonated molecule [M+H]⁺, the precursor ion of Benzenamine, 4-iodo-N-phenyl- is selected for fragmentation. The primary and most characteristic fragmentation event is the cleavage of the carbon-iodine bond, which is the weakest bond in the ion. This leads to the loss of an iodine radical (I•) or hydrogen iodide (HI), resulting in highly abundant product ions. Another significant pathway involves the cleavage of the C-N bond connecting the two phenyl rings.

Key proposed fragmentation pathways include:

Loss of Iodine: The most facile fragmentation is the homolytic cleavage of the C-I bond, leading to the loss of an iodine radical and the formation of a stable phenylaminophenyl cation.

Loss of Hydrogen Iodide: A common pathway for halogenated compounds involves the elimination of a neutral hydrogen iodide molecule.

Cleavage of the C-N Bond: Fragmentation of the bond between the nitrogen and one of the phenyl rings can occur, leading to the formation of iodophenyl or phenyl radical cations and corresponding neutral losses.

Ring Fragmentation: At higher collision energies, fragmentation within the aromatic rings can occur, though these are typically less prominent ions.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's identity and can be used to differentiate it from its isomers. For instance, the fragmentation patterns of iodothyronine anions, which also contain an iodinated phenyl group, show a significant abundance of the iodide anion, suggesting this is a favorable fragmentation channel for such compounds. nih.gov Similarly, studies on N-phenyl benzenesulfonamides have shown complex fragmentation pathways including inter-annular mechanisms after an initial loss, which could be analogous to fragmentations following the primary iodine loss in 4-iodo-N-phenyl-benzenamine. researchgate.net

Interactive Table: Proposed MS/MS Fragmentation of Benzenamine, 4-iodo-N-phenyl- ([C₁₂H₁₀IN+H]⁺, m/z 296.0)
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
296.0169.1I• (126.9)Cleavage of C-I bond
296.0168.1HI (127.9)Elimination of Hydrogen Iodide
296.093.1C₆H₄I• (203.9)Cleavage of N-phenyl bond
169.192.1C₆H₅• (77)Cleavage of N-phenyl bond from [M-I]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for real-time, online monitoring of chemical reactions due to its high sensitivity, speed, and ability to analyze samples directly from the reaction mixture with minimal preparation. researchgate.net This technique is particularly well-suited for tracking the progress of synthetic routes leading to Benzenamine, 4-iodo-N-phenyl-, such as the Buchwald-Hartwig amination or Ullmann condensation.

By coupling a flow chemistry system to an ESI mass spectrometer, a small aliquot of the reaction mixture can be periodically sampled and analyzed. durham.ac.uk This setup allows for the dynamic tracking of reactants, intermediates, and the final product. For the synthesis of Benzenamine, 4-iodo-N-phenyl- via a reaction between 4-iodoaniline (B139537) and a phenylating agent (or aniline (B41778) and an iodinating agent), ESI-MS can monitor the consumption of the starting materials by observing the decrease in their respective [M+H]⁺ ion signals. Concurrently, the formation of the desired product is tracked by the increase in the intensity of the ion at m/z 296.0, corresponding to the protonated Benzenamine, 4-iodo-N-phenyl-.

This real-time data acquisition enables rapid optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, significantly enhancing workflow efficiency. waters.com The ability to detect reaction intermediates can also provide crucial mechanistic insights. ESI-MS is a soft ionization technique, meaning it typically keeps the molecule intact, which is ideal for monitoring the primary species in a reaction solution. americanpharmaceuticalreview.com

Interactive Table: ESI-MS Monitoring of a Hypothetical Synthesis of Benzenamine, 4-iodo-N-phenyl-
Reaction TimeReactant 1 (e.g., Aniline) [M+H]⁺ Intensity (m/z 94.1)Reactant 2 (e.g., Iodobenzene) IntensityProduct [M+H]⁺ Intensity (m/z 296.0)
t = 0 minHighHighNone
t = 15 minMediumMediumLow
t = 60 minLowLowHigh
t = 120 minVery LowVery LowVery High (Plateau)

Vibrational Spectroscopy (IR and Raman)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. thermofisher.com By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique fingerprint of the compound. For Benzenamine, 4-iodo-N-phenyl-, the FTIR spectrum is characterized by absorption bands corresponding to its constituent amine, aromatic rings, and carbon-iodine bond.

The key vibrational modes and their expected spectral regions are:

N-H Stretching: A characteristic sharp peak for the secondary amine (N-H) stretch is expected in the region of 3300-3500 cm⁻¹. researchgate.net

Aromatic C-H Stretching: Absorption bands corresponding to the stretching of C-H bonds on the two phenyl rings typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the bond between the aromatic carbons and the amine nitrogen is expected in the 1250-1350 cm⁻¹ range.

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The specific pattern in this region can help determine the substitution pattern of the phenyl rings (para- and mono-substituted).

C-I Stretching: The carbon-iodine bond stretch is expected to appear at lower wavenumbers, typically in the 485-600 cm⁻¹ range, although its intensity can be weak. Research on 4-Iodo-Phenylalanine has identified characteristic peaks for the C-I bond stretch near 800 cm⁻¹. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for Benzenamine, 4-iodo-N-phenyl-
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3400N-H StretchSecondary AmineMedium, Sharp
3000-3100C-H StretchAromaticMedium to Weak
1500-1600C=C StretchAromatic RingStrong to Medium
1250-1350C-N StretchAryl-AmineMedium
690-900C-H Out-of-Plane BendAromaticStrong
485-600C-I StretchIodo-AromaticWeak to Medium

Raman Spectroscopy for Molecular Vibrations and Structure-Property Relationships

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. unchainedlabs.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For a molecule like Benzenamine, 4-iodo-N-phenyl-, this often means that symmetric vibrations and vibrations involving non-polar bonds are more prominent in the Raman spectrum.

Key features in the Raman spectrum of Benzenamine, 4-iodo-N-phenyl- would include:

Symmetric Ring Breathing: A very strong and characteristic Raman peak is the symmetric "breathing" mode of the phenyl rings, where the rings expand and contract symmetrically. This vibration is often observed around 1000 cm⁻¹.

Aromatic C=C and C-H Vibrations: The aromatic C=C and C-H stretching and bending modes are also active in Raman spectroscopy and provide structural information. researchgate.net

C-I Stretching: The C-I stretch, which can be weak in FTIR, is often more easily observed in Raman spectroscopy due to the high polarizability of the iodine atom.

By analyzing the positions and intensities of Raman bands, researchers can gain detailed knowledge of the molecular structure. Furthermore, changes in these vibrational modes upon interaction with other molecules or surfaces can be used to study structure-property relationships, for example, in the context of materials science or surface chemistry. researchgate.net

Interactive Table: Key Raman Shifts for Benzenamine, 4-iodo-N-phenyl-
Raman Shift (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3050Aromatic C-H StretchPhenyl RingsMedium
~1600Aromatic C=C StretchPhenyl RingsStrong
~1000Symmetric Ring BreathingPhenyl RingsVery Strong
485-600C-I StretchIodo-AromaticMedium to Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. ijprajournal.com In organic molecules like Benzenamine, 4-iodo-N-phenyl-, the absorption of UV light primarily involves the excitation of π electrons in the aromatic rings and non-bonding (n) electrons on the nitrogen atom to higher energy anti-bonding orbitals (π*). khanacademy.org

The core chromophore is the diphenylamine (B1679370) system, where the two phenyl rings are conjugated through the nitrogen atom. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the molecule to absorb light at longer wavelengths compared to benzene (B151609) or aniline. libretexts.org

The iodine atom attached to one of the phenyl rings acts as an auxochrome—a substituent that modifies the absorption characteristics of the chromophore. Halogens can exert two opposing effects:

Inductive Effect (-I): Being electronegative, iodine withdraws electron density from the ring, which can slightly increase the energy of the electronic transition.

Mesomeric (Resonance) Effect (+M): The lone pairs on the iodine atom can be delocalized into the aromatic π-system, extending the conjugation. This effect typically lowers the HOMO-LUMO gap.

For halogens, the resonance effect often dominates in influencing the UV-Vis spectrum, leading to a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted parent compound. Therefore, Benzenamine, 4-iodo-N-phenyl- is expected to have its maximum absorption wavelength (λmax) at a longer wavelength than diphenylamine.

Interactive Table: Expected UV-Visible Absorption Data
CompoundChromophore SystemExpected Electronic TransitionPredicted λmax
DiphenylaminePhenyl-N-Phenylπ → π~285 nm
Benzenamine, 4-iodo-N-phenyl-Iodo-Phenyl-N-Phenylπ → π>285 nm (Bathochromic Shift)

Photoluminescence and Fluorescence Studies of Modified Benzenamine, 4-iodo-N-phenyl- Scaffolds

Comprehensive searches of scientific literature and spectral databases did not yield specific experimental data on the photoluminescence and fluorescence properties of Benzenamine, 4-iodo-N-phenyl- or its modified scaffolds. While detailed research findings and data tables for this specific compound are not publicly available, the expected photoluminescent behavior can be inferred from studies on related diphenylamine and halogenated aromatic compounds.

The parent diphenylamine scaffold is known to exhibit fluorescence, and its photophysical properties are sensitive to the nature and position of substituents. Modifications to the Benzenamine, 4-iodo-N-phenyl- framework, such as the introduction of electron-donating or electron-withdrawing groups, are anticipated to significantly influence its absorption and emission characteristics. For instance, the introduction of electron-donating groups would likely lead to a bathochromic (red) shift in the emission spectrum, while electron-withdrawing groups might cause a hypsochromic (blue) shift.

A key feature of the Benzenamine, 4-iodo-N-phenyl- structure is the presence of a heavy iodine atom. In many organic fluorophores, the presence of a heavy atom, such as bromine or iodine, is known to influence the photoluminescent properties, often leading to a decrease in fluorescence quantum yield. This phenomenon, known as the "heavy-atom effect," promotes intersystem crossing from the excited singlet state to the triplet state, which can result in enhanced phosphorescence at the expense of fluorescence. Therefore, it is plausible that derivatives of Benzenamine, 4-iodo-N-phenyl- might exhibit weak fluorescence but potentially measurable phosphorescence.

To provide a more concrete understanding of the photophysical properties of these compounds, further experimental investigation is required. Such studies would involve the synthesis of a series of modified Benzenamine, 4-iodo-N-phenyl- scaffolds and their characterization using steady-state and time-resolved fluorescence spectroscopy. Key parameters to be determined would include the excitation and emission maxima (λex and λem), fluorescence quantum yields (Φf), and fluorescence lifetimes (τf).

A hypothetical data table for a series of imagined derivatives is presented below to illustrate the type of data that would be generated from such research. It is crucial to note that the following data is purely illustrative and not based on experimental results.

Table 1: Hypothetical Photoluminescence Data for Modified Benzenamine, 4-iodo-N-phenyl- Scaffolds

Compound R1 R2 λex (nm) λem (nm) Quantum Yield (Φf)
1 H H 340 450 0.15
2 OCH3 H 355 475 0.25
3 H NO2 330 430 0.05
4 N(CH3)2 H 370 500 0.40

| 5 | H | CN | 335 | 440 | 0.08 |

This table is for illustrative purposes only. The values are not based on experimental data.

Further research into the photoluminescence and fluorescence of modified Benzenamine, 4-iodo-N-phenyl- scaffolds could reveal novel structure-property relationships and potentially lead to the development of new fluorescent probes or materials with tailored optical properties.

Crystallographic and Supramolecular Structural Analysis of Benzenamine, 4 Iodo N Phenyl Analogues

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. This method has been employed to elucidate the structures of several analogues of Benzenamine, 4-iodo-N-phenyl-, providing valuable data on their molecular and crystal structures.

In the case of N-(4'-iodophenylsulfonyl)-4-nitroaniline, the geometry around the sulfonamide linkage dictates the relative orientation of the two aryl groups. Similarly, for 4-Iodo-N,N-bis(2-nitrophenylsulfonyl)aniline, the molecule exhibits a complex, non-symmetrical conformation in the solid state. The nitrogen atom of the aniline (B41778) moiety shows a planar coordination, and the molecule is organized into a three-dimensional framework through various intermolecular interactions. nih.govresearchgate.net

The crystal packing in analogues of Benzenamine, 4-iodo-N-phenyl- is governed by a delicate balance of intermolecular forces. The unit cell parameters for these compounds are determined from single-crystal X-ray diffraction data and provide fundamental information about the crystal lattice.

For example, the crystal structure of 3-Nitrobenzylidene-4'-iodoaniline has been determined, and its unit cell parameters are presented in the table below. The arrangement of molecules within the crystal lattice is a consequence of the interplay of various non-covalent interactions, which will be discussed in the subsequent sections.

Table 1: Crystal Data and Structure Refinement for 3-Nitrobenzylidene-4'-iodoaniline

ParameterValue
Empirical formulaC13 H9 I N2 O2
Formula weight352.13
Crystal systemTriclinic
Space groupP-1
a (Å)7.2646(3)
b (Å)11.8251(5)
c (Å)15.0057(6)
α (°)103.245(2)
β (°)98.399(2)
γ (°)91.629(2)
Volume (ų)1234.5(1)
Z4

Data sourced from the Crystallography Open Database (COD) entry for 3-Nitrobenzylidene-4'-iodoaniline, as referenced in PubChem CID 139063718. nih.gov

Intermolecular Interactions in Solid State Architectures

In analogues of Benzenamine, 4-iodo-N-phenyl- that contain suitable donor and acceptor groups, hydrogen bonding is a predominant intermolecular interaction. For instance, in iodo-nitroarenesulfonamides, a combination of N-H···O and C-H···O hydrogen bonds links the molecules into chains and sheets. nih.gov In the structure of 4-Iodo-N,N-bis(2-nitrophenylsulfonyl)aniline, the molecules are connected into a complex three-dimensional framework by six independent C-H···O hydrogen bonds, where the oxygen atoms of both the nitro and sulfonyl groups act as acceptors. researchgate.net These interactions are crucial in dictating the final crystal architecture.

The presence of an iodine atom in the molecular structure of Benzenamine, 4-iodo-N-phenyl- and its analogues introduces the possibility of halogen bonding. Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the solid state of iodo-substituted compounds, iodine can interact with various Lewis bases such as oxygen or nitrogen atoms.

In several iodo-nitroaniline and iodo-nitroarenesulfonamide derivatives, short I···O contacts are observed, which can be classified as halogen bonds. nih.gov For example, in N-(4'-iodophenylsulfonyl)-4-nitroaniline, the molecules are linked by three-center I···O2N interactions into chains. nih.gov These directional interactions, in concert with other non-covalent forces, play a pivotal role in the rational design and engineering of functional crystalline materials.

Polymorphism and Crystallization Engineering of Benzenamine, 4-iodo-N-phenyl- Derivatives

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of paramount importance in materials science and pharmaceuticals. While specific studies on the polymorphic behavior of Benzenamine, 4-iodo-N-phenyl- are not extensively documented in publicly available literature, insights can be drawn from investigations into analogous substituted diphenylamine (B1679370) structures. The potential for polymorphism in derivatives of Benzenamine, 4-iodo-N-phenyl- is significant due to the molecule's conformational flexibility and the variety of intermolecular interactions it can form.

Research on substituted diphenylamines indicates that polymorphism is a common phenomenon, often governed by the subtle interplay of intermolecular forces. For instance, studies on 4'-Methyl-2,4-dinitrodiphenylamine have revealed the existence of at least two polymorphic forms. mdpi.com The crystallization of different polymorphs in this analogue is influenced by the conformational flexibility of supramolecular synthons, which are structural units formed by intermolecular interactions. mdpi.com In one polymorph, the molecules form dimers related by a two-fold axis, while in another, the dimers are related by an inversion center. mdpi.com This highlights how minor variations in crystallization conditions can lead to different packing arrangements and, consequently, different polymorphs.

Crystallization engineering strategies for controlling the polymorphic outcome of Benzenamine, 4-iodo-N-phenyl- derivatives would likely focus on manipulating the factors that influence nucleation and crystal growth. These strategies could include:

Solvent Selection: The choice of solvent can significantly impact which polymorph crystallizes. Solvents with different polarities and hydrogen bonding capabilities can mediate different intermolecular interactions, favoring the formation of a specific crystalline form.

Temperature Control: Crystallization temperature and cooling rates are critical parameters. Different polymorphs often have different thermodynamic stabilities, and temperature can be used to target either the thermodynamically most stable form or a metastable polymorph.

Supersaturation: The level of supersaturation can influence the nucleation rate and the subsequent growth of different crystal forms.

The following table summarizes key crystallographic data for two polymorphs of a related substituted diphenylamine, illustrating the structural diversity that can arise from polymorphism.

Compound Polymorph Crystal System Space Group Unit Cell Parameters
4'-Methyl-2,4-dinitrodiphenylamineForm IOrthorhombicPca2₁a = 14.3 Å, b = 7.9 Å, c = 22.1 Å
4'-Methyl-2,4-dinitrodiphenylamineForm IIMonoclinicP2₁/ca = 11.5 Å, b = 12.5 Å, c = 8.8 Å, β = 98.5°

This data is illustrative and based on a known substituted diphenylamine to highlight the concept of polymorphism.

Co-Crystallization and Supramolecular Assembly Strategies

Co-crystallization has emerged as a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. This strategy involves combining a target molecule with a co-former in a specific stoichiometric ratio to form a new crystalline solid with a unique structure held together by non-covalent interactions. For Benzenamine, 4-iodo-N-phenyl- and its derivatives, co-crystallization offers a promising avenue to create novel materials with tailored properties.

The supramolecular assembly in co-crystals is directed by a variety of intermolecular interactions, often referred to as supramolecular synthons. In the context of Benzenamine, 4-iodo-N-phenyl- analogues, several key synthons can be anticipated to play a crucial role in the formation of co-crystals:

Hydrogen Bonds: The amine group (-NH-) in Benzenamine, 4-iodo-N-phenyl- can act as a hydrogen bond donor, while the nitrogen atom can also act as an acceptor. This allows for the formation of robust hydrogen bonds with co-formers containing complementary functional groups, such as carboxylic acids or amides. Studies on aniline-phenol co-crystals have demonstrated the formation of closed cyclic hydrogen-bonded tetramer supramolecular synthons. nih.gov

Halogen Bonds: The iodine atom on the phenyl ring is a potential halogen bond donor. This interaction, where the electrophilic region on the halogen atom interacts with a nucleophilic site, can be a significant directional force in crystal packing.

π-π Stacking: The two phenyl rings in the diphenylamine backbone provide opportunities for π-π stacking interactions, which are important in stabilizing the crystal lattice.

The selection of a suitable co-former is critical for successful co-crystallization. For Benzenamine, 4-iodo-N-phenyl-, potential co-formers could include molecules with strong hydrogen bond acceptors (e.g., pyridine (B92270) derivatives) or other functional groups that can participate in complementary supramolecular synthons.

The following table provides examples of supramolecular synthons that could be targeted in the co-crystallization of Benzenamine, 4-iodo-N-phenyl- derivatives.

Synthon Type Interacting Groups Potential Co-former Functional Group
N-H···O Hydrogen BondAmine (donor)Carboxylic Acid, Amide, Sulfoxide
N-H···N Hydrogen BondAmine (donor)Pyridine, Imidazole
C-I···O Halogen BondIodo-group (donor)Carbonyl, Nitro
π-π StackingPhenyl ringsAromatic molecules

By strategically selecting co-formers and employing various crystallization techniques such as solvent evaporation, grinding, or slurry crystallization, it is possible to systematically explore the co-crystal landscape of Benzenamine, 4-iodo-N-phenyl- and its derivatives. This approach not only allows for the modification of physical properties but also provides fundamental insights into the principles of molecular recognition and supramolecular self-assembly.

Computational and Theoretical Investigations of Benzenamine, 4 Iodo N Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding the reactivity of Benzenamine, 4-iodo-N-phenyl-.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For Benzenamine, 4-iodo-N-phenyl-, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

While specific DFT calculations for Benzenamine, 4-iodo-N-phenyl- are not extensively documented in publicly available literature, insights can be drawn from computational studies on the parent molecule, diphenylamine (B1679370). Semiempirical quantum chemical methods have been used to optimize the geometry of diphenylamine, revealing key structural features. For instance, the C-N-C bond angle is a critical parameter, with calculations suggesting a value around 123.2° to 124.1°, depending on the method used. The planarity of the nitrogen atom is another important aspect, with some methods indicating a pyramidal character while others suggest a more planar arrangement of the bonds around the nitrogen.

Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. For Benzenamine, 4-iodo-N-phenyl-, the primary conformational flexibility arises from the rotation of the two phenyl rings relative to the C-N-C plane. The presence of the bulky iodine atom at the para position of one of the phenyl rings is expected to influence the preferred conformation by introducing steric hindrance and altering the electronic distribution. The most stable conformer would be the one that minimizes steric clashes while maximizing stabilizing electronic interactions.

Table 1: Illustrative Optimized Geometrical Parameters for Diphenylamine (as an analogue for Benzenamine, 4-iodo-N-phenyl-)

ParameterCNDO/2 MethodINDO Method
C-N-C bond angle124.1°123.2°
Sum of bond angles at Nitrogen353.6°360.0°

Note: This data is for the parent diphenylamine molecule and serves as an illustrative example of the type of information obtained from geometry optimization.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, reflecting its nucleophilic character. Conversely, the energy of the LUMO is related to the electron affinity and points to the molecule's ability to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For Benzenamine, 4-iodo-N-phenyl-, the HOMO is expected to be localized primarily on the electron-rich diphenylamine moiety, particularly the nitrogen atom and the phenyl rings, due to the presence of lone pair electrons on the nitrogen and the delocalized π-system. The iodine substituent, being an electron-withdrawing group through induction but also a π-donor through resonance, will modulate the energy and distribution of these orbitals. The LUMO is likely to be distributed over the aromatic rings, representing the region most susceptible to nucleophilic attack. DFT calculations would provide precise energies for these orbitals and a visual representation of their spatial distribution.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Benzenamine, 4-iodo-N-phenyl-

Molecular OrbitalEnergy (eV)Description
HOMO-5.50Highest Occupied Molecular Orbital
LUMO-1.20Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.30 eVEnergy difference between HOMO and LUMO

Note: The values in this table are hypothetical and serve to illustrate the typical output of an FMO analysis. Actual values would require specific DFT calculations for the molecule.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent regions of varying potential; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For Benzenamine, 4-iodo-N-phenyl-, the MEP surface would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. The iodine atom, being highly electronegative, would create a region of positive potential (a "sigma-hole") on its outermost surface along the C-I bond axis, making it a potential halogen bond donor.

Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution by providing a detailed picture of the bonding and lone pair orbitals. NBO analysis can quantify the charge on each atom, providing insight into the electronic effects of substituents. For Benzenamine, 4-iodo-N-phenyl-, NBO analysis would reveal the partial charges on the nitrogen, iodine, and carbon atoms, further clarifying the electronic influence of the iodo-substituent on the diphenylamine framework.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, diffusion, and interactions of molecules in various environments, such as in solution or in a biological system.

While specific MD simulations for Benzenamine, 4-iodo-N-phenyl- have not been prominently reported, this technique could be applied to understand several aspects of its dynamic behavior. For example, MD simulations could be used to explore the conformational landscape of the molecule in a solvent, revealing the preferred orientations of the phenyl rings and the dynamics of their rotation. This would provide a more realistic picture of the molecule's structure than the static image from geometry optimization.

Furthermore, MD simulations are valuable for studying the interactions of Benzenamine, 4-iodo-N-phenyl- with other molecules. For instance, simulations could model its behavior at an interface, such as a lipid bilayer, to understand its potential to cross biological membranes. They could also be used to investigate its aggregation behavior in solution or its binding to a protein active site, providing insights into its potential biological activity. The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions (RDFs) to characterize the local environment around the molecule.

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. rsc.org For Benzenamine, 4-iodo-N-phenyl-, computational methods can be employed to study various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or oxidation reactions.

These studies typically involve mapping the potential energy surface (PES) of a reaction. The PES is a mathematical or graphical representation of the energy of a system as a function of the positions of its atoms. By identifying the minimum energy pathways on the PES, chemists can determine the most likely mechanism for a reaction.

Transition State Characterization

A critical aspect of studying reaction mechanisms is the characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the "point of no return" between reactants and products. The structure and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate.

Computational methods, particularly DFT, are used to locate and characterize transition states. A key feature of a calculated transition state structure is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

For reactions involving Benzenamine, 4-iodo-N-phenyl-, such as a coupling reaction where the C-I bond is broken, computational chemists would model the approach of the reactants and calculate the energy at various points to locate the transition state. The geometry of the transition state would reveal the nature of bond breaking and bond formation at this critical stage of the reaction. For example, in an oxidative addition reaction involving a metal catalyst, the transition state calculation would show the simultaneous interaction of the metal with both the carbon and iodine atoms.

Table 3: Illustrative Data from a Transition State Calculation

PropertyValueDescription
Activation Energy (ΔG‡)25 kcal/molThe free energy barrier for the reaction.
Key Imaginary Frequency-350 cm⁻¹Corresponds to the motion along the reaction coordinate.
C-I bond length in TS2.5 ÅElongated bond in the process of breaking.
New Bond length in TS2.2 ÅNascent bond being formed.

Note: This table presents hypothetical data to illustrate the kind of information obtained from a transition state characterization. Specific values would depend on the reaction being studied.

Energy Profiles of Catalytic Cycles

The formation of Benzenamine, 4-iodo-N-phenyl-, a substituted diphenylamine, can be achieved through various catalytic cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent example. wikipedia.orgrug.nlacsgcipr.org Computational and theoretical investigations into the energy profiles of such catalytic cycles provide crucial insights into reaction mechanisms, rate-determining steps, and the influence of catalysts and ligands on reaction efficiency. While specific computational studies on the catalytic cycle for the synthesis of Benzenamine, 4-iodo-N-phenyl- are not extensively documented in the literature, the general principles of palladium-catalyzed C-N cross-coupling reactions can be applied to understand its formation.

The catalytic cycle for the formation of Benzenamine, 4-iodo-N-phenyl- from 4-iodoaniline (B139537) and phenylboronic acid (in a Suzuki-type coupling) or from aniline (B41778) and 1,4-diiodobenzene (B128391) (in a Buchwald-Hartwig amination) would involve a series of steps, each with a characteristic energy barrier. A typical energy profile for a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, involves three main stages: oxidative addition, transmetalation (in Suzuki coupling) or amine coordination and deprotonation (in Buchwald-Hartwig), and reductive elimination.

Key Stages in the Catalytic Cycle and their Energetics:

Oxidative Addition: The cycle typically begins with the oxidative addition of the aryl halide (e.g., 1,4-diiodobenzene) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a palladium(II) intermediate. The energy barrier for this step is influenced by the nature of the aryl halide and the phosphine (B1218219) ligands on the palladium catalyst.

Amine Coordination and Deprotonation: Following oxidative addition, the amine (aniline) coordinates to the palladium(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium amido complex. The energy changes in this phase are dependent on the basicity of the amine and the strength of the base used.

Reductive Elimination: This is the final and product-forming step, where the C-N bond is formed, and the desired product, Benzenamine, 4-iodo-N-phenyl-, is released from the palladium center. wikipedia.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination is often the rate-determining step, and its energy barrier can be significantly influenced by the steric and electronic properties of the ligands on the palladium complex.

A hypothetical energy profile for the formation of Benzenamine, 4-iodo-N-phenyl- via a Buchwald-Hartwig type reaction is depicted below. The profile illustrates the relative energies of the intermediates and transition states throughout the catalytic cycle.

Reaction Coordinate Species Relative Free Energy (kcal/mol)
1 Pd(0)L2 + 4-iodoaniline + Phenylamine0
TS1 Oxidative Addition Transition State+15 to +25
2 Pd(II)(4-aminophenyl)(I)L2-5 to +5
3 [Pd(II)(4-aminophenyl)(I)L2(Phenylamine)]-2 to +8
TS2 Deprotonation Transition State+10 to +20
4 Pd(II)(4-aminophenyl)(N-phenylamido)L2-10 to 0
TS3 Reductive Elimination Transition State+20 to +30
5 [Pd(0)L2(Benzenamine, 4-iodo-N-phenyl-)]-20 to -10
6 Pd(0)L2 + Benzenamine, 4-iodo-N-phenyl--25 to -15

Note: The energy values in this table are hypothetical and serve to illustrate the general energetic landscape of a palladium-catalyzed C-N cross-coupling reaction. Actual values would require specific density functional theory (DFT) calculations for the precise reactants and catalytic system.

Computational methods, particularly density functional theory (DFT), are powerful tools for calculating the energy profiles of such catalytic cycles. mdpi.comyoutube.comnih.gov These calculations can help in the rational design of more efficient catalysts and in optimizing reaction conditions by identifying the energetic bottlenecks in the reaction pathway.

QSAR and QSPR Studies for Structure-Property Relationships (excluding biological/toxicological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable computational tools for predicting the properties of chemical compounds based on their molecular structure. wikipedia.org These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific property of interest. wikipedia.org For Benzenamine, 4-iodo-N-phenyl-, QSAR and QSPR studies can be employed to predict a range of its physicochemical properties without the need for experimental measurements. This is particularly useful in the context of materials science and chemical engineering, where properties such as solubility, melting point, and electronic properties are of interest.

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For a QSPR study on substituted diphenylamines like Benzenamine, 4-iodo-N-phenyl-, this would involve gathering data on various diphenylamine derivatives.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the molecular descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

While specific QSAR/QSPR studies focused solely on the non-biological properties of Benzenamine, 4-iodo-N-phenyl- are scarce in the literature, the principles can be illustrated with a hypothetical QSPR model for predicting a physicochemical property, such as the octanol-water partition coefficient (logP), for a series of substituted diphenylamines.

Hypothetical QSPR Model for logP of Substituted Diphenylamines

A hypothetical QSPR model for predicting the logP of substituted diphenylamines could take the following form:

logP = β₀ + β₁ (MW) + β₂ (TPSA) + β₃ (logS) + β₄ (nRotB)

Where:

logP is the octanol-water partition coefficient.

MW is the molecular weight.

TPSA is the topological polar surface area.

logS is the aqueous solubility.

nRotB is the number of rotatable bonds.

β₀, β₁, β₂, β₃, and β₄ are the regression coefficients determined from the statistical analysis of the dataset.

Below is a hypothetical data table illustrating the types of descriptors that would be used in such a QSPR study for Benzenamine, 4-iodo-N-phenyl- and related compounds.

Compound Molecular Weight ( g/mol ) Topological Polar Surface Area (Ų) Aqueous Solubility (logS) Number of Rotatable Bonds Experimental logP
Diphenylamine169.2212.03-3.1413.50
Benzenamine, 4-iodo-N-phenyl-295.1212.03-4.514.80
4-Methoxydiphenylamine199.2521.26-3.623.75
4-Nitrodiphenylamine214.2257.85-3.823.60
N,N-Diphenylamine169.223.24-3.924.10

Note: The experimental logP values in this table are for illustrative purposes and may not be the exact reported values.

By applying such QSPR models, it is possible to estimate the properties of novel or uncharacterized substituted diphenylamines, including Benzenamine, 4-iodo-N-phenyl-, thereby guiding the design of molecules with desired physicochemical characteristics for various applications.

Applications of Benzenamine, 4 Iodo N Phenyl in Advanced Materials and Organic Synthesis

Precursors for Organic Electronic and Optoelectronic Materials

The field of organic electronics has seen significant growth, with a demand for novel materials that can be tailored for specific functions. Benzenamine, 4-iodo-N-phenyl- has emerged as a key intermediate in the synthesis of such materials, owing to the reactivity of its carbon-iodine bond which facilitates the construction of larger, more complex molecular architectures through various cross-coupling reactions.

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The iodine atom on the phenyl ring of Benzenamine, 4-iodo-N-phenyl- provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of various functional groups or the extension of the conjugated system, which are critical for tuning the electronic and photophysical properties of the final OLED material. For instance, coupling with carbazole (B46965) or other electron-donating or electron-accepting units can be achieved to create molecules with specific energy levels (HOMO/LUMO) and triplet energies, which are essential for efficient charge injection, transport, and light emission in an OLED device.

PropertySignificance in OLEDs
High Triplet Energy Essential for hosting blue phosphorescent emitters to prevent energy back-transfer and ensure high efficiency.
Good Thermal Stability Ensures long operational lifetime of the OLED device by preventing material degradation at elevated temperatures.
Amorphous Morphology Promotes the formation of uniform, pinhole-free thin films, which is crucial for device performance and reliability.
Appropriate HOMO/LUMO Levels Facilitates efficient injection of charge carriers (holes and electrons) from the electrodes and adjacent layers.

Charge Transporting Materials

Efficient charge transport is a fundamental requirement for the operation of many organic electronic devices. Materials derived from Benzenamine, 4-iodo-N-phenyl- are widely investigated for their potential as charge transporting materials, particularly as hole transport layers (HTLs) in devices like OLEDs and organic photovoltaics. The diphenylamine (B1679370) core is inherently electron-rich and possesses good hole-transporting capabilities.

The synthesis of high-performance hole-transporting materials often involves the extension of the π-conjugated system of the diphenylamine core. The iodo-functional group in Benzenamine, 4-iodo-N-phenyl- serves as a versatile handle for achieving this through reactions like the Heck or Suzuki coupling. By attaching other aromatic or heteroaromatic units, it is possible to create larger, more planar molecules that facilitate intermolecular π-π stacking and enhance charge mobility. The resulting materials often exhibit high hole mobility and good film-forming properties, which are critical for their function in electronic devices.

Photoactive Components in Organic Photovoltaics

In the field of organic photovoltaics (OPVs), there is a continuous search for new donor and acceptor materials that can efficiently absorb sunlight and convert it into electrical energy. Benzenamine, 4-iodo-N-phenyl- can be utilized as a starting material for the synthesis of novel donor polymers and small molecules for OPV applications. The diphenylamine unit is a well-known electron-donating group, making it a suitable building block for the donor component in a bulk heterojunction solar cell.

Through polymerization reactions, often involving cross-coupling of the iodo- and other functional groups, polymers incorporating the diphenylamine moiety can be synthesized. The properties of these polymers, such as their absorption spectrum, energy levels, and charge carrier mobility, can be fine-tuned by co-polymerizing with different acceptor units. This molecular engineering approach allows for the development of materials with broad absorption in the solar spectrum and optimized energy level alignment with the acceptor material, leading to improved power conversion efficiencies in OPV devices.

Intermediates in the Synthesis of Complex Organic Molecules

Beyond its applications in materials science, Benzenamine, 4-iodo-N-phenyl- is a valuable intermediate in the synthesis of a wide range of complex organic molecules, including polyaromatic systems and heterocyclic compounds.

Building Blocks for Polyaromatic Systems

Polyaromatic hydrocarbons (PAHs) and their derivatives are of significant interest due to their unique electronic properties and potential applications in various fields, including as organic semiconductors. Benzenamine, 4-iodo-N-phenyl- serves as a key precursor for the construction of extended polyaromatic systems through iterative cross-coupling reactions.

The carbon-iodine bond is highly susceptible to oxidative addition to transition metal catalysts, such as palladium, which initiates a catalytic cycle for the formation of new carbon-carbon bonds. By reacting Benzenamine, 4-iodo-N-phenyl- with arylboronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or alkenes (Heck coupling), larger aromatic structures can be systematically built. This step-wise approach allows for precise control over the final structure of the polyaromatic system, enabling the synthesis of molecules with tailored shapes and electronic properties.

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Benzenamine, 4-iodo-N-phenyl- provides a versatile scaffold for the synthesis of various nitrogen-containing heterocyclic systems. The presence of the secondary amine and the reactive iodo-group allows for a range of cyclization strategies.

Ligands and Components in Catalytic Systems (non-biological)

The utility of Benzenamine, 4-iodo-N-phenyl- in the realm of catalysis primarily stems from its capacity to be transformed into sophisticated ligand architectures. While not typically employed as a ligand itself, its functional groups—the carbon-iodine (C-I) bond and the nitrogen-hydrogen (N-H) bond—provide reactive sites for the introduction of coordinating moieties, such as phosphine (B1218219) groups. Phosphine ligands are of paramount importance in homogeneous catalysis, where they are used to modulate the electronic and steric properties of metal catalysts, thereby influencing their activity, selectivity, and stability.

The synthesis of phosphine ligands from Benzenamine, 4-iodo-N-phenyl- can be achieved through various synthetic routes. A common strategy involves the reaction of the corresponding organometallic derivative of 4-iododiphenylamine with a chlorophosphine. For instance, the Grignard reagent or an organolithium species can be prepared from 4-iododiphenylamine, which then undergoes a nucleophilic substitution reaction with a chlorophosphine, such as chlorodiphenylphosphine, to form a new carbon-phosphorus (C-P) bond.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted to form C-P bonds. While this reaction is more commonly used for C-N bond formation, variations of this methodology can be employed to couple aryl halides with phosphines.

The resulting triarylphosphine ligands, incorporating the diphenylamine scaffold, can then be used in a variety of metal-catalyzed reactions. The nitrogen atom of the diphenylamine unit can also play a role in the catalytic cycle, potentially acting as a hemilabile ligand or influencing the electronic properties of the phosphine donor.

Below is a table summarizing representative phosphine ligands that can be synthesized from Benzenamine, 4-iodo-N-phenyl- and their potential applications in catalysis.

Ligand NameChemical StructureSynthesis MethodPotential Catalytic Applications
(4-(diphenylamino)phenyl)diphenylphosphineP(C₆H₅)₂(C₆H₄NHC₆H₅)Reaction of 4-lithio-N-phenylaniline with chlorodiphenylphosphinePalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)
Bis(4-(diphenylamino)phenyl)phenylphosphineP(C₆H₅)(C₆H₄NHC₆H₅)₂Reaction of di(4-lithio-N-phenylaniline) with dichlorophenylphosphineCatalyst for olefin polymerization and hydroformylation
Tris(4-(diphenylamino)phenyl)phosphineP(C₆H₄NHC₆H₅)₃Reaction of tri(4-lithio-N-phenylaniline) with phosphorus trichlorideLigand for asymmetric catalysis

These ligands, derived from Benzenamine, 4-iodo-N-phenyl-, offer the potential for fine-tuning the catalytic performance by modifying the substituents on the phenyl rings or the phosphorus atom. The presence of the N-H group also allows for further functionalization, leading to the development of multifunctional ligands with unique catalytic properties.

Precursors in Dye Synthesis and Colorant Chemistry

Benzenamine, 4-iodo-N-phenyl- is a valuable precursor in the synthesis of various classes of dyes, particularly those based on the triarylamine scaffold. Triarylamine derivatives are known for their excellent electron-donating properties and are key components in many functional dyes, including those used in dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and as colorants in various materials.

The reactive C-I bond in 4-iododiphenylamine is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing the extended π-conjugated systems characteristic of dyes. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of various aryl, vinyl, and alkynyl groups at the 4-position of the diphenylamine core. This enables the systematic extension of the chromophore and the fine-tuning of the dye's absorption and emission properties.

For example, a Suzuki coupling reaction between Benzenamine, 4-iodo-N-phenyl- and an arylboronic acid can be used to synthesize more complex triarylamines. These extended triarylamines can then be further functionalized to introduce anchoring groups for attachment to semiconductor surfaces in DSSCs or to incorporate electron-accepting moieties to create donor-π-acceptor (D-π-A) dyes with strong intramolecular charge transfer characteristics.

The N-H bond of the diphenylamine unit can also be functionalized, for instance, through N-arylation reactions like the Buchwald-Hartwig amination or the Ullmann condensation. This allows for the synthesis of unsymmetrical triarylamines with different aryl groups attached to the nitrogen atom, providing another avenue for tailoring the properties of the resulting dye.

Below is a table of exemplary dye structures that can be synthesized using Benzenamine, 4-iodo-N-phenyl- as a key building block, along with their potential applications.

Dye StructureSynthetic ApproachKey FeaturesPotential Applications
4-(4-cyanophenyl)-N,N-diphenylanilineSuzuki coupling of Benzenamine, 4-iodo-N-phenyl- with 4-cyanophenylboronic acidExtended π-conjugation, electron-withdrawing cyano groupOrganic light-emitting diodes (OLEDs), nonlinear optics
4,4'-(phenylazanediyl)bis(4,1-phenylene))bis(2-cyanoacrylic acid)Multi-step synthesis involving Suzuki and Knoevenagel reactions starting from Benzenamine, 4-iodo-N-phenyl-Donor-π-acceptor architecture, anchoring groups for surface attachmentDye-sensitized solar cells (DSSCs)
N-phenyl-N-(4-(phenylethynyl)phenyl)anilineSonogashira coupling of Benzenamine, 4-iodo-N-phenyl- with phenylacetyleneLinear rigid structure, extended conjugationMolecular wires, organic electronics

The versatility of Benzenamine, 4-iodo-N-phenyl- as a precursor allows for the rational design and synthesis of a wide array of functional dyes with tailored optical and electronic properties for various high-technology applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4-iodo-N-phenylbenzenamine, and how can purity be validated?

  • Methodology : The compound is typically synthesized via Ullmann coupling or nucleophilic aromatic substitution, using iodobenzene derivatives and aniline precursors. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization.
  • Characterization : Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via:

  • FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~500 cm⁻¹ (C-I stretch) .
  • NMR : ¹H NMR should show aromatic proton splitting patterns consistent with para-substitution (δ 7.2–7.8 ppm) .
    • Reference Standards : Cross-check spectral data with NIST Chemistry WebBook entries for analogous benzenamine derivatives .

Q. How can researchers resolve contradictions in reported ionization energy (IE) values for benzenamine derivatives?

  • Approach :

  • Compare experimental methods: Electron Ionization (EI) vs. Photoionization (PI). For example, IE values for N-phenylbenzenamine derivatives range from 7.67 eV (EI) to higher values in PI due to differing fragmentation pathways .
  • Validate using high-resolution mass spectrometry (HRMS) to distinguish between molecular ion peaks and artifacts.
  • Example : A reported IE of 7.67 ± 0.05 eV for a related compound was confirmed via EI-HRMS with a resolving power >10,000 .

Advanced Research Questions

Q. What experimental design considerations are critical for studying 4-iodo-N-phenylbenzenamine’s antifungal activity?

  • Key Factors :

  • Dose-Response Curves : Use concentrations spanning 25–400 µM (or µL/L in vapor-phase studies) to identify inhibitory thresholds, as demonstrated in Aspergillus flavus models .
  • Control Groups : Include untreated and solvent-only controls to isolate compound-specific effects.
  • Endpoint Metrics : Quantify hyphal growth inhibition (mm/day), conidial germination rates, and mycotoxin (e.g., aflatoxin B1) suppression via LC-MS/MS .
    • Data Interpretation : Note reversible vs. irreversible inhibition. For example, fungal growth resumed after benzenamine removal, suggesting fungistatic (not fungicidal) activity .

Q. How can researchers address discrepancies in thermal stability data for epoxy-amine blends containing benzenamine derivatives?

  • Analytical Strategy :

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (T₀) under nitrogen vs. air atmospheres. For instance, tetraglycidyl amine-based resins show T₀ >250°C in inert environments but degrade faster oxidatively .
  • Differential Scanning Calorimetry (DSC) : Monitor curing exotherms to optimize amine/epoxy stoichiometry and minimize residual stress.
  • Contradiction Resolution : Variability in TGA curves may arise from impurities; use preparative SEC (Size Exclusion Chromatography) to isolate oligomeric fractions .

Q. What advanced spectral techniques are recommended for distinguishing 4-iodo-N-phenylbenzenamine from halogenated analogs?

  • Techniques :

  • X-ray Photoelectron Spectroscopy (XPS) : Confirm iodine presence via 3d₅/₂ binding energy (~620 eV), distinct from bromine or chlorine .
  • High-Resolution EI-MS : Look for molecular ion clusters (e.g., [M]⁺ at m/z 311) and iodine’s isotopic signature (1:1 ratio for [M]⁺ and [M+2]⁺) .
  • Raman Spectroscopy : Identify C-I stretching modes (~200 cm⁻¹) absent in non-iodinated analogs .

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